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Abstract
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role

in orchestrating the migration and recruitment of leukocytes to sites of inflammation. As a

receptor for multiple proinflammatory chemokines, including CCL3 (MIP-1α) and CCL5

(RANTES), CCR1 is critically involved in the pathogenesis of numerous inflammatory and

autoimmune diseases. Its expression on a variety of immune cells, including monocytes,

neutrophils, T cells, and dendritic cells, makes it a key mediator of the inflammatory cascade.

This technical guide provides a comprehensive overview of the function of CCR1 in leukocyte

trafficking, detailing its signaling pathways, expression patterns, and role in disease. We

present quantitative data from key studies, outline detailed experimental protocols for

investigating CCR1 function, and provide visual diagrams of core pathways and workflows to

facilitate a deeper understanding of its biological importance and its potential as a therapeutic

target.

Introduction to CCR1 and its Ligands
CCR1 is a member of the beta chemokine receptor family, integral to the complex signaling

network that directs immune cell movement.[1] Its activation by various chemokine ligands is a
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critical step in recruiting effector immune cells to inflammatory sites.[1] CCR1 has been

demonstrated to be a key factor in diseases associated with inappropriate leukocyte infiltration,

such as multiple sclerosis, rheumatoid arthritis, and progressive kidney disease.[2]

The primary ligands for CCR1 are potent chemoattractants for a range of leukocytes. Key

human ligands include:

CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)

CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES)

CCL7 (Monocyte Chemoattractant Protein-3, MCP-3)

CCL14 (HCC-1)

CCL15 (HCC-2/Lkn-1)

CCL23 (MIP-3)[3]

The interaction between these chemokines and CCR1 initiates downstream signaling cascades

that culminate in directed cell movement, or chemotaxis.

CCR1 Expression on Leukocyte Subsets
CCR1 is expressed on a diverse array of hematopoietic cells. Its presence on specific

leukocyte populations dictates their responsiveness to CCR1 ligands and their subsequent

recruitment patterns during an immune response.
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Leukocyte Subset CCR1 Expression Level Key References

Monocytes/Macrophages High [4][5][6]

Neutrophils
Low to Moderate (can be

upregulated)
[4][7][8]

T Lymphocytes
Expressed, particularly on

activated T cells
[2][5][9]

Basophils High [4]

Eosinophils Low [4]

Dendritic Cells Expressed [10]

CD34+ Progenitor Cells Expressed [2]

Notably, studies have shown that monocytes and basophils exhibit relatively high levels of

CCR1 expression compared to neutrophils and eosinophils.[4] Furthermore, inflammatory

conditions can modulate receptor expression; for instance, interferon-γ (IFN-γ) has been shown

to upregulate CCR1 mRNA and surface expression on neutrophils.[8][11]

The Role of CCR1 in the Leukocyte Recruitment
Cascade
Leukocyte recruitment from the bloodstream into tissues is a multi-step process involving

tethering, rolling, firm adhesion, and transmigration across the endothelium. CCR1 plays a

crucial, nonredundant role, particularly in the firm adhesion and migration steps.
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Caption: The Leukocyte Recruitment Cascade Highlighting the Role of CCR1.

Studies using selective CCR1 antagonists and knockout mice have demonstrated that CCR1

is a primary mediator of RANTES-induced leukocyte arrest on activated endothelium under

flow conditions.[12] While other receptors like CCR5 may contribute to subsequent spreading

and transmigration, CCR1 is specialized for triggering firm arrest.[12] In models of ischemia-

reperfusion injury, the absence of CCR1 significantly reduces the firm adherence and

transmigration of neutrophils.[13][14]

CCR1 Signaling Pathways
Upon binding its chemokine ligand, CCR1, a classic G protein-coupled receptor (GPCR),

undergoes a conformational change that activates intracellular signaling cascades.[2] The
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receptor is primarily coupled to the Gαi protein, leading to the inhibition of adenylyl cyclase and

a decrease in intracellular cyclic AMP (cAMP).[2]

Activation of CCR1 triggers a cascade of downstream events crucial for cell migration:

G Protein Activation: Ligand binding promotes the exchange of GDP for GTP on the Gα

subunit, causing the dissociation of the Gαi and Gβγ subunits.

Downstream Effectors: The dissociated subunits activate multiple effector enzymes,

including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).

Second Messengers: Activation of PLC leads to the generation of inositol trisphosphate (IP3)

and diacylglycerol (DAG), which mobilize intracellular calcium (Ca2+) and activate Protein

Kinase C (PKC), respectively.[5]

Cytoskeletal Reorganization: These signals converge on small Rho GTPases like Rac and

Cdc42, which regulate actin polymerization and the formation of lamellipodia and filopodia,

structures essential for cell movement.[15]

MAP Kinase Activation: The pathway also stimulates the Mitogen-Activated Protein (MAP)

kinase pathway, which is involved in various cellular responses including migration.[5][15]
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Caption: Simplified CCR1 Signaling Cascade Leading to Leukocyte Migration.

Interestingly, CCR1 can also exhibit constitutive (ligand-independent) activity, leading to basal

cell migration and β-arrestin-mediated receptor internalization.[2] This suggests a dual function

for CCR1 in both canonical signaling and potentially non-canonical chemokine scavenging.[2]

Quantitative Impact of CCR1 on Leukocyte
Recruitment
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Studies utilizing CCR1-deficient mice or specific CCR1 antagonists have provided quantitative

evidence of its importance in leukocyte recruitment across various inflammatory models.

Model /
Condition

Leukocyte
Type

Effect of CCR1
Inhibition/Defi
ciency

Quantitative
Reduction

Key
References

Renal Ischemia-

Reperfusion
Neutrophils

Reduced

infiltration
~35% [3][16][17]

Renal Ischemia-

Reperfusion
Macrophages

Reduced

infiltration
~45% [3][16][17]

Experimental

Allergic

Encephalomyeliti

s (EAE)

General

Leukocytes

Reduced disease

incidence &

severity

42% reduction in

incidence
[18]

Post-ischemic

Tissue
Neutrophils

Reduced firm

adherence &

transmigration

Significant

reduction vs.

wild-type

[13][14]

Invasive

Candidiasis

(Kidney)

Neutrophils

Selectively

impaired late-

phase

accumulation

Skewed

trafficking toward

CCR1+/+ cells in

adoptive transfer

[7]

These data underscore the significant, though not always complete, dependence on CCR1 for

the recruitment of specific leukocyte populations in different pathological contexts. The

remaining infiltration in these models suggests the involvement of other redundant or parallel

chemokine pathways.

CCR1 in Disease: A Positive Feedback Loop
In many disease models, CCR1's role extends beyond simple cell recruitment. A positive

feedback loop has been identified where infiltrating leukocytes, recruited via CCR1, become a

major source of CCR1 ligands themselves.[3] For example, in a kidney injury model, CCR1-

deficient mice showed reduced tissue content of CCL3 and CCL5 compared to wild-type

controls.[3][16] This suggests that the initial wave of CCR1-dependent cell recruitment
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amplifies the local inflammatory response by increasing the concentration of chemokines,

thereby recruiting even more immune cells.[3]
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Caption: Positive Feedback Loop in CCR1-Mediated Inflammation.

This amplification loop highlights why targeting CCR1 with antagonists is an attractive

therapeutic strategy, as it has the potential to disrupt this cycle of escalating inflammation.[19]

[20][21]

Experimental Protocols for Studying CCR1 Function
A variety of in vitro and in vivo methods are employed to investigate the role of CCR1 in

leukocyte migration.

In Vitro Chemotaxis (Transwell/Boyden Chamber Assay)
This assay measures the directed migration of cells across a porous membrane towards a

chemoattractant.

Protocol Outline:
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Cell Preparation: Isolate leukocytes (e.g., monocytes, neutrophils) from whole blood or use a

relevant cell line (e.g., THP-1). Resuspend cells in assay buffer (e.g., Hanks' Balanced Salt

Solution with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.

Chamber Setup: Use a multi-well plate with transwell inserts containing a polycarbonate

membrane (typically 3-8 µm pore size, depending on cell type).

Chemoattractant Gradient: Add assay buffer containing the CCR1 ligand (e.g., 1-100 ng/mL

of CCL3 or CCL5) to the lower chamber. Add buffer alone to control wells.

Cell Seeding: Add the cell suspension to the upper chamber (the transwell insert). If testing

antagonists, pre-incubate cells with the compound (e.g., BX471 at 100 nM - 10 µM) for 20-30

minutes before seeding.[12]

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 60-

120 minutes.

Quantification:

Remove the insert and wipe away non-migrated cells from the top of the membrane.

Fix and stain the migrated cells on the underside of the membrane. Count cells in multiple

high-power fields using a microscope.

Alternatively, collect the cells from the lower chamber and count them using a

hemocytometer or by flow cytometry (FACS).[12]

Express results as the number of migrated cells or as a percentage of the total input cells.

[12]
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Caption: Standard Workflow for an In Vitro Chemotaxis Assay.

Intravital Microscopy of Murine Cremaster Muscle
This in vivo technique allows for the real-time visualization of leukocyte-endothelial interactions

within the microvasculature.[22]

Protocol Outline:

Animal Preparation: Anesthetize a male mouse (e.g., C57BL/6 wild-type or CCR1-/-).
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Surgical Exposure: Surgically expose the cremaster muscle, a thin muscle sheath

surrounding the testis, and exteriorize it onto a specialized stage for microscopy.[22]

Perfusion: Continuously superfuse the exposed tissue with warmed, buffered saline to

maintain viability.

Stimulation: Induce an inflammatory response. This can be achieved by intrascrotal injection

of a CCR1 ligand or a general inflammatory stimulus like TNF-α or IL-1β several hours prior

to imaging, or by inducing ischemia-reperfusion by temporarily clamping the feeding

arteriole.[13][14][22]

Imaging:

Use an intravital microscope equipped for brightfield or fluorescence imaging. Leukocytes

can be visualized by their natural appearance or by fluorescently labeling them in vivo

(e.g., with Rhodamine 6G).

Select post-capillary venules (20-50 µm in diameter) for observation.

Data Acquisition and Analysis:

Record video sequences of the microvasculature for 15-20 minutes per vessel.

Rolling: Quantify the number of leukocytes rolling along a defined length of the vessel wall

per minute.

Adhesion: Count the number of leukocytes that remain stationary (firmly adherent) for at

least 30 seconds within a defined vessel segment.[13][14]

Transmigration: Count the number of leukocytes that have extravasated into the

perivascular tissue.[13][14]

Compare these parameters between wild-type, CCR1-deficient, and antagonist-treated

mice.

Conclusion and Future Directions
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CCR1 is a central and nonredundant mediator in the recruitment of key leukocyte populations,

particularly monocytes and neutrophils, to sites of inflammation. Its role in triggering firm cell

arrest and its participation in a positive feedback loop that amplifies the inflammatory cascade

make it a compelling target for therapeutic intervention in a wide range of diseases. While

several CCR1 antagonists have been developed and tested in clinical trials, success has been

limited, potentially due to the complexity and redundancy of the chemokine system in human

disease.[2][20]

Future research should focus on further delineating the specific contexts in which CCR1

signaling is dominant over other chemokine pathways, understanding the mechanisms of

constitutive receptor activity, and exploring the potential for biased agonists or antagonists that

can selectively modulate downstream signaling pathways. A deeper understanding of these

nuances will be critical for the successful development of CCR1-targeted therapies for

inflammatory and autoimmune disorders.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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